4-methyl-2-benzofuran-1(3H)-one
Overview
Description
Benzofuran derivatives are a class of organic compounds that have garnered significant interest due to their diverse range of biological activities and applications in various fields. The compound "4-methyl-2-benzofuran-1(3H)-one" is a specific type of benzofuran derivative that has been the subject of several studies, which have explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile, leading to the formation of a benzofuran derivative through a Michael addition reaction under electro-decarboxylation conditions . Another method includes the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which allows for the construction of benzofuran scaffolds containing a quaternary center . Additionally, functionalized benzofuran scaffolds have been synthesized through a multi-step reaction starting from o-alkyl derivatives of salicyaldehyde, followed by Claisen–Schmidt condensation and coupling reactions .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran core, which can be substituted with various functional groups. The crystal structure of these compounds often exhibits intermolecular interactions such as hydrogen bonds, π-π stacking, and C-H...π interactions, which can influence the overall stability and properties of the molecules 10. For instance, the crystal structure of 3-(4-fluorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran shows the 4-fluorophenyl group almost perpendicular to the benzofuran plane, indicating the influence of substituents on the molecular conformation .
Chemical Reactions Analysis
Benzofuran derivatives can participate in various chemical reactions, which are often influenced by the substituents attached to the benzofuran core. The presence of reactive functional groups such as methylsulfinyl allows for further chemical modifications, as seen in the oxidation of methylsulfanyl derivatives to methylsulfinyl derivatives using 3-chloroperoxybenzoic acid 10. These reactions can be utilized to introduce new functional groups or to modify existing ones, thereby altering the chemical properties of the benzofuran derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are closely related to their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of electron-withdrawing or electron-donating groups can influence the electron density of the benzofuran core, which in turn can affect its reactivity towards different reagents. The intermolecular interactions observed in the crystal structures, such as hydrogen bonding and π-π interactions, can also play a role in determining the physical properties of these compounds 10.
Scientific Research Applications
1. Crystal Structure and Molecular Interactions
- Research on related benzofuran derivatives, like the compound C16H15NO2, which includes a 2-benzofuran-1(3H)-one fragment, has provided insights into their crystal structures. These studies reveal how hydrogen-bond interactions and π–π stacking interactions play a role in their molecular arrangements. This is important for understanding the physical and chemical properties of these compounds (Salim et al., 2015).
2. Synthesis and Chemical Reactivity
- Electrochemical studies have been conducted on similar benzofuran derivatives, which involve reactions like electro-decarboxylation to convert to other derivatives. These studies are crucial for developing new methods of synthesizing benzofuran-related compounds and understanding their reactivity (Moghaddam et al., 2006).
- Copper-catalyzed radical cascades have been used to construct benzofuran-2(3H)-one scaffolds, demonstrating innovative approaches to synthesizing complex molecular structures from simpler compounds (Yu et al., 2019).
3. Potential in Drug Discovery
- Certain benzofuran lignans, closely related to 4-methyl-2-benzofuran-1(3H)-one, have shown promise in inhibiting the growth of human cancer cells. These findings point towards the potential of benzofuran derivatives in the development of new anticancer drugs (Lee et al., 1998).
Future Directions
properties
IUPAC Name |
4-methyl-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-3-2-4-7-8(6)5-11-9(7)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSGLUKYJOQJLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348594 | |
Record name | 4-methyl-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-benzofuran-1(3H)-one | |
CAS RN |
2211-83-8 | |
Record name | 4-methyl-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.